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Compound of Interest

Compound Name: Sodium chromate CR-51

Cat. No.: B078451 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
The Sodium Chromate Cr-51 release assay is a highly sensitive and widely utilized method

for quantifying cell-mediated cytotoxicity. It has long been considered the gold standard for

measuring the cytotoxic activity of immune cells, such as Natural Killer (NK) cells and Cytotoxic

T Lymphocytes (CTLs), against target cells like tumor cells or virus-infected cells.[1][2][3] This

technique is crucial in immunology research and for the development of novel

immunotherapies, including CAR-T and CAR-NK cell therapies.[2]

Principle of the Assay

The fundamental principle of the Cr-51 release assay lies in the labeling of target cells with

radioactive Sodium Chromate (Na₂⁵¹CrO₄). Viable cells readily take up the ⁵¹Cr, which then

binds to intracellular proteins. When cytotoxic effector cells recognize and lyse these labeled

target cells, the plasma membrane is compromised, leading to the release of the protein-bound

⁵¹Cr into the cell culture supernatant.[1] The amount of radioactivity in the supernatant is

directly proportional to the number of lysed target cells. By measuring the radioactivity, the

percentage of specific cell lysis can be accurately quantified.[1][3]
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The Cr-51 release assay follows a well-defined workflow, which can be broken down into

several key stages. The following diagram illustrates the overall experimental process.
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Figure 1: Experimental workflow of the Cr-51 cytotoxicity assay.

Detailed Experimental Protocol
This protocol provides a general framework for performing a Cr-51 release assay. Optimization

of parameters such as cell numbers, effector-to-target ratios, and incubation times is

recommended for specific cell types and experimental conditions.[1]
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Reagent/Material Supplier and Catalog Number (Example)

Sodium Chromate (⁵¹Cr) PerkinElmer (NEZ030)

Target Cells (e.g., K562) ATCC (CCL-243)

Effector Cells (e.g., NK cells, PBMCs) In-house preparation or commercial

Complete Cell Culture Medium
Varies by cell type (e.g., RPMI-1640 + 10%

FBS)

Fetal Bovine Serum (FBS) Gibco (10437028)

96-well V-bottom or round-bottom plates Corning (3894)

Triton X-100 (1-2% solution) Sigma-Aldrich (T8787)

Gamma counter or Scintillation counter PerkinElmer Wizard² or MicroBeta²

LumaPlates™ (for scintillation counting) PerkinElmer (6006633)

Step 1: Preparation of Target Cells and ⁵¹Cr Labeling

Harvest target cells and wash them once with complete medium.

Resuspend the cell pellet in a small volume of FBS (e.g., 20 µL for 2 x 10⁶ cells).[4]

Add 50-100 µCi of Na₂⁵¹CrO₄ per 1-2 x 10⁶ target cells.[2][4]

Incubate the cells at 37°C in a 5% CO₂ incubator for 1 to 2 hours, gently mixing every 30

minutes.[2]

After incubation, wash the labeled target cells three times with a large volume of complete

medium to remove unincorporated ⁵¹Cr.[3] Centrifuge at 350-400 x g for 5 minutes for each

wash.[2][3]

Resuspend the final cell pellet in complete medium and determine the cell concentration and

viability. Adjust the cell concentration to 1 x 10⁵ cells/mL.

Step 2: Preparation of Effector Cells
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Prepare effector cells at various concentrations to achieve the desired effector-to-target (E:T)

ratios. A common starting point is a 2:1 serial dilution from a high E:T ratio (e.g., 50:1 or

25:1).[2]

Resuspend the effector cells in complete medium.

Step 3: Assay Setup in a 96-Well Plate

Plate 100 µL of the effector cell suspensions at different dilutions in triplicate into a 96-well V-

bottom or round-bottom plate.

Add 100 µL of the labeled target cell suspension (1 x 10⁴ cells) to each well containing

effector cells.

Set up control wells (in triplicate):

Spontaneous Release: Add 100 µL of labeled target cells and 100 µL of complete medium

only (no effector cells).[1]

Maximum Release: Add 100 µL of labeled target cells and 100 µL of complete medium.

Lysis will be induced later.[1]

Summary of Plate Setup

Well Type Effector Cells
Target Cells
(Labeled)

Medium

Experimental
100 µL (Varying

concentrations)
100 µL (1 x 10⁴ cells) -

Spontaneous Release - 100 µL (1 x 10⁴ cells) 100 µL

Maximum Release - 100 µL (1 x 10⁴ cells) 100 µL

Step 4: Incubation

Centrifuge the plate at 100 x g for 1 minute to facilitate cell-to-cell contact.
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Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[1][3]

Step 5: Harvesting and Measurement

After the 4-hour incubation, add 50 µL of 1-2% Triton X-100 to the "Maximum Release" wells

to completely lyse the target cells.[1]

Centrifuge the plate at 350 x g for 5 minutes to pellet the cells.[2]

Carefully transfer 30-50 µL of the supernatant from each well to either gamma counter tubes

or LumaPlates™, being cautious not to disturb the cell pellet.[1][2]

If using LumaPlates™, allow them to dry overnight.[3]

Measure the radioactivity (counts per minute, CPM) in the samples using a gamma counter

or a scintillation counter.[1]

Data Presentation and Analysis
The cytotoxicity is calculated as the percentage of specific lysis using the following formula:[1]

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release -

Spontaneous Release)] x 100

Example Data Table

E:T Ratio
Experimental
Release (CPM)

Spontaneous
Release (CPM)

Maximum
Release (CPM)

% Specific
Lysis

25:1 2500 500 4500 50.0%

12.5:1 1800 500 4500 32.5%

6.25:1 1100 500 4500 15.0%

3.125:1 700 500 4500 5.0%

Mechanism of Cell-Mediated Cytotoxicity
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The interaction between an effector cell (like an NK cell) and a target cell initiates a series of

events leading to the target cell's demise. The diagram below illustrates this process, which

ultimately results in the release of ⁵¹Cr.
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Figure 2: Mechanism of cytotoxicity leading to ⁵¹Cr release.
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Important Considerations and Alternatives
Safety Precautions: The use of ⁵¹Cr requires appropriate handling and disposal procedures for

radioactive materials. Always adhere to institutional guidelines for radiation safety.[2]

Limitations: A significant drawback of the Cr-51 assay is the high spontaneous release of the

isotope from some target cells, which can lead to a high background signal.[5]

Alternatives to the Cr-51 Assay: Due to the safety concerns and limitations of radioactive

assays, several non-radioactive alternatives have been developed. These include:

Fluorescence-based assays: Using fluorescent dyes like Calcein-AM or stably expressing

fluorescent proteins (e.g., GFP) in target cells.

Bioluminescence-based assays: Employing target cells that express luciferase, where cell

death results in a decrease in bioluminescence.[5][6]

Flow cytometry-based assays: Differentiating between live and dead target cells using

viability dyes.[6]

While the Cr-51 release assay remains a benchmark for cytotoxicity studies, the choice of

assay should be guided by the specific experimental needs, available equipment, and safety

considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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